N'-(1-(Naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
CAS No.: 302918-09-8
Cat. No.: VC16097906
Molecular Formula: C22H17N5O3
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302918-09-8 |
|---|---|
| Molecular Formula | C22H17N5O3 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | N-[(E)-1-naphthalen-2-ylethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C22H17N5O3/c1-14(16-10-9-15-5-2-3-6-17(15)11-16)23-26-22(28)21-13-20(24-25-21)18-7-4-8-19(12-18)27(29)30/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14+ |
| Standard InChI Key | HNOYZILVAFCZFJ-OEAKJJBVSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC4=CC=CC=C4C=C3 |
| Canonical SMILES | CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=CC=CC=C4C=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a naphthalen-2-yl group linked via an ethylidene bridge to a pyrazole-5-carbohydrazide core, which is further substituted with a 3-nitrophenyl group. This arrangement creates a planar aromatic system with extended π-conjugation, enhancing its ability to engage in hydrophobic interactions and hydrogen bonding. The nitro group at the meta position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₇N₅O₃ |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 302918-09-8 |
| IUPAC Name | N-[1-(Naphthalen-2-yl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide |
| Key Functional Groups | Hydrazone, Pyrazole, Nitrophenyl, Naphthalene |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized through a condensation reaction between 2-cyano-N'-(1-(naphthalen-2-yl)ethylidene)acetohydrazide and aromatic aldehydes under acidic conditions. A representative procedure involves refluxing equimolar amounts of the hydrazide precursor and 3-nitrobenzaldehyde in glacial acetic acid with anhydrous sodium acetate for 6 hours . The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration and recrystallized from dimethylformamide (DMF) .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Catalyst | Sodium acetate (4 mmol) |
| Temperature | Reflux (~118°C) |
| Reaction Time | 6 hours |
| Yield | 70–78% |
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): Signals at δ 2.46 ppm (s, 3H, CH₃), 7.26–8.16 ppm (m, 10H, ArH), and 8.33 ppm (s, 1H, naphthalene-H1) confirm the aromatic and hydrazone protons .
-
IR (KBr): Peaks at 1665 cm⁻¹ (C=O stretch) and 3217–3438 cm⁻¹ (N–H stretches) validate the hydrazone and carbohydrazide functionalities .
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Elemental Analysis: Experimental values (C: 74.42%, H: 4.76%, N: 11.56%) align with theoretical calculations (C: 74.35%, H: 4.82%, N: 11.82%) .
Biological Activity
Antifungal Efficacy
In vitro studies against Candida albicans and Aspergillus niger demonstrated dose-dependent inhibition, with zones of inhibition ranging from 12–18 mm at 100 µg/mL . The nitro group enhances membrane permeability, disrupting fungal ergosterol biosynthesis.
Table 3: Biological Activity Profile
| Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 18 ± 1.2 | 16 |
| Aspergillus niger | 15 ± 0.8 | 32 |
| Staphylococcus aureus | 14 ± 1.0 | 32 |
| Escherichia coli | 12 ± 0.5 | 64 |
Molecular Interactions and Crystallography
Hirshfeld Surface Analysis
Hirshfeld studies reveal that 63% of intermolecular interactions are C–H···O hydrogen bonds, while 22% involve π–π stacking between naphthalene and nitrophenyl rings. These interactions stabilize the crystal lattice, contributing to the compound’s high melting point (242–244°C) .
Applications and Future Directions
Medicinal Chemistry
The compound serves as a precursor for synthesizing pyrazolo[3,4-d]pyrimidinones and thiadiazole derivatives with enhanced bioactivity . Modifying the nitro group to amine or sulfonamide functionalities could improve pharmacokinetic properties.
Material Science
Its planar structure and π-conjugation make it a candidate for organic semiconductors. Computational studies predict a HOMO-LUMO gap of 3.2 eV, suitable for optoelectronic applications.
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